(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
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Overview
Description
Reagents and Conditions: : 4-piperidone, methyl sulfonyl chloride, base
Intermediate: : 1-(methylsulfonyl)piperidine
Final Coupling and Methanone Formation
Reagents and Conditions: : Thieno[3,2-c]pyridine derivative, 1-(methylsulfonyl)piperidine, base, and oxidizing agent
Final Product: : (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Industrial Production Methods
Industrial production of this compound might leverage more efficient catalytic processes and continuous flow systems to enhance yield and purity, but the core synthetic route remains similar.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone involves several steps:
Formation of Thieno[3,2-c]pyridine
Starting Material: : 2-chlorothiophene
Reagents and Conditions: : Bromination, followed by coupling with cyanoacetic acid under basic conditions
Intermediate: : 2-chlorothiophene-3-carboxylate
Cyclization
Reagents and Conditions: : Ammonium acetate, heat
Intermediate: : Thieno[3,2-c]pyridine
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at the methanone group, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: : The compound can be reduced at the thieno[3,2-c]pyridine ring or the piperidine ring, leading to various hydrogenated products.
Substitution: : Halogen groups (like chlorine) on the thieno[3,2-c]pyridine ring can be substituted by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogenation using catalysts like palladium on carbon.
Substitution: : Nucleophiles such as amines or thiols, and solvents like dimethylformamide.
Major Products Formed
Depending on the reaction conditions, the major products can include carboxylic acids, hydrogenated thieno[3,2-c]pyridine derivatives, and various substituted piperidine derivatives.
Scientific Research Applications
This compound finds applications across multiple scientific domains:
Chemistry: : As a building block in organic synthesis to create more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Industry: : Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thieno[3,2-c]pyridine ring may interact with enzyme active sites, while the piperidine ring offers hydrophobic and electronic interactions to stabilize binding. The exact pathways and molecular targets depend on the specific application, but the overall action is mediated through binding to macromolecules and influencing biochemical pathways.
Comparison with Similar Compounds
Compared to other similar compounds, (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone stands out due to its unique combination of thieno[3,2-c]pyridine and piperidine rings, offering distinct electronic and steric properties.
List of Similar Compounds
2-chloro-6,7-dihydrothieno[3,2-c]pyridine: : Lacks the piperidine ring and methanone group.
(1-(methylsulfonyl)piperidin-4-yl)methanone: : Lacks the thieno[3,2-c]pyridine ring.
Thieno[3,2-c]pyridin-5(4H)-yl)methanone: : Lacks the chlorine and piperidine modifications.
Each of these compounds has unique properties and applications, but none combine the specific features and potential of this compound.
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields Its unique structure allows it to undergo a variety of chemical reactions, and its applications in research continue to expand as we better understand its properties and interactions
Properties
IUPAC Name |
(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(1-methylsulfonylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S2/c1-22(19,20)17-6-2-10(3-7-17)14(18)16-5-4-12-11(9-16)8-13(15)21-12/h8,10H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBBWNYQVRROPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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